2-Mercaptobenzoxazole

Description

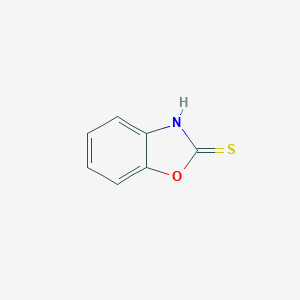

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFWJIBUZQARMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062363 | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2382-96-9 | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzoxazolethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXAZOLE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PFU48RAFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercaptobenzoxazole (CAS: 2382-96-9) for Researchers and Drug Development Professionals

An Introduction to a Versatile Heterocyclic Scaffold

2-Mercaptobenzoxazole (2-MBO), a bicyclic aromatic heterocyclic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a fused benzene and oxazole ring with a thiol group at the 2-position, imparts a diverse range of biological activities and chemical functionalities. This technical guide provides a comprehensive overview of 2-MBO, focusing on its synthesis, physicochemical properties, and its burgeoning role in drug discovery, particularly in the development of novel anticancer, antibacterial, and anti-inflammatory agents.

Physicochemical Properties of this compound

This compound is a stable, crystalline solid with the following key properties:

| Property | Value | Reference(s) |

| CAS Number | 2382-96-9 | [1][2] |

| Molecular Formula | C₇H₅NOS | [1] |

| Molecular Weight | 151.19 g/mol | [1] |

| Melting Point | 192-195 °C | [1][3] |

| Appearance | White to tan powder/crystal | [3][4] |

| Solubility | Slightly soluble in water. Soluble in various organic solvents. | [5] |

| SMILES | Sc1nc2ccccc2o1 | [1][6] |

| InChI Key | FLFWJIBUZQARMD-UHFFFAOYSA-N | [1][6] |

Synthesis of this compound

The primary and most common method for the synthesis of this compound involves the cyclization of 2-aminophenol with a carbon disulfide source. Several variations of this method exist, often employing different bases and solvent systems to optimize yield and purity.

Experimental Protocol: Synthesis from 2-Aminophenol and Carbon Disulfide

This protocol is adapted from established literature procedures.[4][7]

Materials:

-

2-Aminophenol

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Activated Charcoal

-

Glacial Acetic Acid

-

Distilled Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 10.91 g of 2-aminophenol and 5.65 g of potassium hydroxide in 100 mL of 95% ethanol and 15 mL of water.[7]

-

To this solution, add 6.19 mL of carbon disulfide.[7]

-

Heat the reaction mixture to reflux and maintain for 3 to 4 hours.[7]

-

After the reflux period, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.[7]

-

Filter the hot mixture to remove the charcoal.

-

Heat the filtrate to 70-80 °C and add 100 mL of warm water.[7]

-

While vigorously stirring, add 5% glacial acetic acid until the product precipitates.[7]

-

Cool the mixture in an ice bath or refrigerate for 3 hours to ensure complete crystallization.[7]

-

Collect the crystalline product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from ethanol.

Applications in Drug Development

The 2-MBO scaffold has proven to be a valuable starting point for the synthesis of a wide array of derivatives with potent biological activities.

Anticancer Activity

Derivatives of 2-MBO have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The proposed mechanism of action for some of the most potent derivatives involves the inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis.[8]

Table of Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4b | HepG2 | 19.34 | [8] |

| MCF-7 | 12.86 | [8] | |

| MDA-MB-231 | 9.72 | [8] | |

| HeLa | 15.43 | [8] | |

| 4d | HepG2 | 12.87 | [8] |

| MCF-7 | 5.34 | [8] | |

| MDA-MB-231 | 3.16 | [8] | |

| HeLa | 8.62 | [8] | |

| 5d | HepG2 | 9.76 | [8] |

| MCF-7 | 4.18 | [8] | |

| MDA-MB-231 | 2.14 | [8] | |

| HeLa | 6.57 | [8] | |

| 6b | HepG2 | 6.83 | [8] |

| MCF-7 | 3.64 | [8] | |

| MDA-MB-231 | 2.14 | [8] | |

| HeLa | 5.18 | [8] | |

| Doxorubicin | HepG2 | 5.14 | [8] |

| MCF-7 | 2.87 | [8] | |

| MDA-MB-231 | 1.98 | [8] | |

| HeLa | 4.13 | [8] | |

| Sunitinib | HepG2 | 7.23 | [8] |

| MCF-7 | 4.51 | [8] | |

| MDA-MB-231 | 3.24 | [8] | |

| HeLa | 6.19 | [8] |

Note: The compound numbering (4b, 4d, 5d, 6b) corresponds to the structures reported in the cited reference.[8]

Several potent 2-MBO derivatives, such as compound 6b, have been shown to inhibit key protein kinases involved in cancer signaling pathways, including EGFR, HER2, and VEGFR2.[8] This multi-targeted approach can lead to the induction of caspase-dependent apoptosis and cell cycle arrest at the G2/M phase.[8]

Antibacterial Activity

Derivatives of 2-MBO have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of the bacterial cell membrane.[7]

Table of Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)

| Compound Code | S. paratyphi | P. mirabilis | E. aerogenes | K. pneumoniae | E. coli | B. subtilis | Reference |

| IVa | 8 | 7 | 8 | 9 | 8 | 5 | [7] |

| IVb | 12 | 10 | 11 | 13 | 11 | 9 | [7] |

| IVc | 10 | 9 | 12 | 10 | 9 | 11 | [7] |

| IVd | 9 | 8 | 9 | 8 | 12 | 7 | [7] |

| Streptomycin (50µg/ml) | 18 | 17 | 19 | 18 | 20 | 22 | [7] |

Note: The compound numbering (IVa-d) corresponds to the structures reported in the cited reference.[7]

Experimental Protocols for Biological Evaluation

General Workflow for Synthesis and Evaluation of 2-MBO Derivatives

The development of novel therapeutic agents based on the 2-MBO scaffold typically follows a structured workflow from synthesis to biological characterization.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is a generalized procedure based on common practices.[9][10][11]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well tissue culture plates

-

2-MBO derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-MBO derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong oxidizing agents. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a privileged heterocyclic scaffold with significant potential in drug discovery and development. Its derivatives have demonstrated a broad spectrum of biological activities, most notably as potent multi-kinase inhibitors for cancer therapy and as promising antibacterial agents. The synthetic accessibility and the possibility for diverse chemical modifications make 2-MBO an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the structure-activity relationships and optimization of lead compounds will be crucial in translating the potential of this versatile molecule into clinical applications.

References

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. JPH0733375B2 - Method for producing this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Mercaptobenzoxazole: Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and synthesis of 2-Mercaptobenzoxazole (MBO), a heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines prominent synthetic routes with comparative data, and provides detailed experimental protocols.

Molecular Structure of this compound

This compound, with the CAS Number 2382-96-9, is an aromatic bicyclic compound featuring a benzene ring fused to an oxazole ring.[1][2][3][4] The structure is characterized by a thiol (-SH) group attached to the carbon atom at the 2-position of the benzoxazole core.[1][3] This molecule exists in a tautomeric equilibrium with its thione form, 2(3H)-Benzoxazolethione.[1][2][3]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₅NOS[1][2][3][4][5] |

| Molecular Weight | 151.19 g/mol [1][3][4][5] |

| IUPAC Name | 3H-1,3-benzoxazole-2-thione[3] |

| Synonyms | 2-Benzoxazolethiol, 2(3H)-Benzoxazolethione, Benzo[d]oxazole-2-thiol[1][2][3][4] |

| Melting Point | 192-195 °C[2] |

| Boiling Point | 247.3°C at 760 mmHg[2] |

| Density | 1.41 g/cm³[2] |

| Appearance | Tan or white to almost white powder/crystal[3] |

| Solubility | Slightly soluble in water[2] |

Synthesis of this compound

The synthesis of this compound has been described since 1876.[5][6] The most common and historically significant methods are based on the reaction of o-aminophenol with a carbon disulfide source.[5][6][7][8][9] Modern variations offer alternative reagents and reaction conditions to improve yield, safety, and scalability.

The following table summarizes key synthetic approaches to this compound.

| Method | Reagents | Solvent | Temperature | Time | Yield |

| Method 1 | 2-Aminophenol, Carbon Disulfide, Potassium Hydroxide | 95% Ethanol | Reflux | 3-4 hours | Not specified |

| Method 2 | 2-Aminophenol, Tetramethylthiuram Disulfide (TMTD), K₂CO₃ | DMF | 120 °C | ~12 hours | 80%[5] |

| Method 3 | 2-Aminophenol, Alkali Metal Alkylxanthates | Not specified | Not specified | Not specified | Not specified |

| Method 4 | 2-Aminophenol (or its metal salt), Alkali Trithiocarbonate | Aqueous Solution | 20-150 °C | Not specified | Not specified |

Experimental Protocols

Method 1: Synthesis from 2-Aminophenol and Carbon Disulfide

This protocol describes a classical and widely used method for the preparation of this compound.[7]

Reagents:

-

2-Aminophenol (10.91 g)

-

Carbon Disulfide (6.19 ml)

-

Potassium Hydroxide (5.65 g)

-

95% Ethanol (100 ml)

-

Water (15 ml)

-

Activated Charcoal

-

5% Glacial Acetic Acid

Procedure:

-

Combine 10.91 g of 2-aminophenol, 6.19 ml of carbon disulfide, 5.65 g of potassium hydroxide, and 15 ml of water in a 250 ml round-bottom flask.[7]

-

Add 100 ml of 95% ethanol to the mixture and reflux for 3 to 4 hours.[7]

-

After the initial reflux, cautiously add a small amount of activated charcoal to the mixture and continue to reflux for an additional 10 minutes.[7]

-

Filter the hot reaction mixture.

-

Heat the filtrate to 70-80°C and add 100 ml of warm water, followed by the addition of 5% glacial acetic acid while agitating rapidly.[7]

-

The product will precipitate as crystals. To encourage further crystallization, refrigerate the mixture for 3 hours.[7]

-

Filter the crystalline product, dry it, and recrystallize from ethanol to obtain pure this compound.[7]

Method 2: Synthesis using Tetramethylthiuram Disulfide (TMTD)

This method provides an alternative route using TMTD as the sulfur source, which can be advantageous in certain laboratory settings.[5][10]

Reagents:

-

2-Aminophenol (1.0 mmol)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol)

-

Tetramethylthiuram Disulfide (TMTD) (0.6 mmol)

-

N,N-Dimethylformamide (DMF) (3 ml)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dried tube equipped with a magnetic stirring bar, dissolve 1.0 mmol of 2-Aminophenol and 3.0 mmol of K₂CO₃ in 3 ml of DMF.[5]

-

Stir the mixture for 5 minutes at room temperature.[5]

-

Add 0.6 mmol of TMTD to the reaction mixture.[5]

-

Heat the mixture to 120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 12 hours).[5]

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated NH₄Cl solution.[5]

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under vacuum.[5]

-

Purify the resulting residue by flash column chromatography to afford the desired this compound product.[5]

Synthesis Pathway Visualization

The following diagram illustrates the fundamental reaction pathway for the synthesis of this compound from 2-aminophenol and carbon disulfide.

Caption: Synthesis of this compound from 2-Aminophenol.

References

- 1. 2-Mercapto-1,3-benzoxazole [webbook.nist.gov]

- 2. This compound | 2382-96-9 [chemnet.com]

- 3. This compound | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US4677209A - Process for the preparation of 2-mercaptobenzoxazoles - Google Patents [patents.google.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. JPH0733375B2 - Method for producing this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of 2-Mercaptobenzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzoxazole (2-MBO) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique chemical structure, featuring a benzoxazole ring fused with a thiol group, underpins a wide array of biological activities and industrial applications. This technical guide provides an in-depth exploration of the core mechanisms of action of 2-MBO and its derivatives, focusing on its anticancer, antimicrobial, anti-inflammatory, enzyme inhibitory, and corrosion-inhibiting properties. The information is presented to aid researchers and professionals in drug development and other scientific fields in understanding and leveraging the therapeutic and practical potential of this compound.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism involves the induction of apoptosis and cell cycle arrest, driven by the inhibition of key protein kinases crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer and Kinase Inhibitory Activities

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6b | HepG2 (Hepatocellular Carcinoma) | 6.83 | [1][2] |

| MCF-7 (Breast Cancer) | 3.64 | [1][2] | |

| MDA-MB-213 (Breast Cancer) | 2.14 | [1][2] | |

| HeLa (Cervical Carcinoma) | 5.18 | [1][2] | |

| Compounds 4b, 4d, 5d | Multiple Cell Lines | 2.14 - 19.34 | [1] |

| Kinase Target | IC50 (µM) of Compound 6b | Reference |

| EGFR | 0.279 | [1][2] |

| HER2 | 0.224 | [1][2] |

| VEGFR2 | 0.565 | [1][2] |

| CDK2 | 0.886 | [1][2] |

Signaling Pathway: Kinase Inhibition Leading to Apoptosis and Cell Cycle Arrest

The anticancer effects of 2-MBO derivatives are largely attributed to their ability to inhibit multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and VEGFR2, as well as cell cycle-regulating kinases such as CDK2.[1][2] This multi-targeted inhibition disrupts downstream signaling pathways, leading to the induction of caspase-dependent apoptosis and cell cycle arrest at the G2/M phase.[1][2]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The cytotoxic effects of 2-MBO derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-MBO derivatives and incubated for a period of 48-72 hours.

-

MTT Addition: Following treatment, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition: Targeting Carbonic Anhydrases

This compound has been identified as a potent inhibitor of human carbonic anhydrase (hCA) isoforms.[5][6][7] This inhibition is of therapeutic interest for various conditions, including glaucoma, epilepsy, and certain types of cancer where hCAs are overexpressed.

Quantitative Data: Carbonic Anhydrase Inhibition

| hCA Isoform | Ki (µM) | Reference |

| hCA II | 0.97 | [6][7] |

| hCA XII | 1.9 | [6] |

| Other Isoforms | 0.97 - 88.4 | [5][6] |

Mechanism of Inhibition

Kinetic and structural studies have revealed a novel binding mode for 2-MBO within the active site of hCA. The sulfur atom of the mercapto group directly coordinates with the zinc ion in the enzyme's active site.[6] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby inhibiting its function.

Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Mechanism

Certain derivatives of 2-MBO exhibit significant anti-inflammatory properties, with some compounds showing greater potency than the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium.[8] The mechanism of action involves the inhibition of pro-inflammatory cytokines and the suppression of cyclooxygenase-2 (COX-2) gene expression.[9]

Quantitative Data: Anti-inflammatory Activity

| Compound | In Vivo Inhibition of Edema (%) | Reference |

| Compound 4 | 66.66 (after 3h), 61.11 (after 5h) | [9] |

| Celecoxib (Reference) | 72.22 (after 3h), 65.55 (after 5h) | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema

The anti-inflammatory activity is often evaluated in vivo using the carrageenan-induced paw edema model in rodents.[2][4]

-

Animal Grouping: Animals are divided into control, standard (e.g., diclofenac), and test groups.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: The volume of the paw is measured at various time intervals using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Antimicrobial and Antifungal Activity

2-MBO and its derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity.[5][10] The proposed mechanism of action is the disruption of the microbial cell membrane.[5]

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial and antifungal efficacy can be determined using the agar well diffusion method.[4]

-

Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of a sterile agar plate.

-

Well Preparation: Wells are created in the agar using a sterile cork borer.

-

Compound Application: A specific concentration of the test compound is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition: The antimicrobial/antifungal activity is determined by measuring the diameter of the clear zone of inhibition around each well.

Corrosion Inhibition

Beyond its biomedical applications, 2-MBO is an effective corrosion inhibitor for various metals, including copper and steel.[5][11][12][13]

Mechanism of Corrosion Inhibition

The mechanism involves the chemisorption of 2-MBO molecules onto the metal surface. The sulfur and nitrogen atoms in the 2-MBO molecule act as active centers, donating lone pairs of electrons to the vacant d-orbitals of the metal atoms. This leads to the formation of a stable, protective film on the metal surface, which acts as a barrier against corrosive agents like oxygen and moisture.[5][11]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy this compound | 2382-96-9 [smolecule.com]

- 6. 2-Mercaptobenzoxazoles: a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme active site - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02857F [pubs.rsc.org]

- 7. This compound CAS 2382-96-9|Research Chemical [benchchem.com]

- 8. Analgesic and antiinflammatory effects of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel this compound based 1,2,3-triazoles as inhibitors of proinflammatory cytokines and suppressors of COX-2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unlocking the Antimicrobial and Antifungal Potential of 2-Mercaptobenzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzoxazole (2-MBO) is a heterocyclic compound that has garnered significant interest for its diverse biological activities, including notable antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the current understanding of 2-MBO's efficacy against a range of pathogenic bacteria and fungi. While much of the quantitative data available is for its derivatives, this document consolidates key findings to illuminate the potential of the 2-MBO scaffold in the development of novel anti-infective agents. This guide covers quantitative antimicrobial data, detailed experimental methodologies for assessing activity, and the proposed mechanism of action.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. The benzoxazole ring is a prominent pharmacophore in medicinal chemistry, known to be a constituent in various biologically active compounds.[1][2] this compound, a key derivative of the benzoxazole family, and its subsequent derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3] The unique structural features of 2-MBO make it a versatile starting material for the synthesis of more complex molecules with enhanced biological profiles.[4] This guide focuses on the antimicrobial and antifungal facets of 2-MBO and its derivatives, presenting key data and methodologies to aid researchers in this field.

Antimicrobial and Antifungal Activity: Quantitative Data

While specific quantitative data for the parent this compound is limited in the available literature, numerous studies have synthesized and evaluated a variety of its derivatives. The following tables summarize the reported antimicrobial and antifungal activities of these compounds against several key pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in millimeters (mm).

Table 1: Antibacterial Activity of this compound Derivatives

| Compound ID/Derivative | Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| ZS6 (2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole) | Staphylococcus aureus (ATCC 6538) | 7.81 | - | [1] |

| ZS6 (2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole) | Bacillus subtilis (ATCC 6633) | 7.81 | - | [1] |

| ZS6 (2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole) | Escherichia coli (ATCC 8739) | 7.81 | - | [1] |

| ZS6 (2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole) | Pseudomonas aeruginosa (ATCC 9027) | 7.81 | - | [1] |

| Derivative with 6-CF3 group | Staphylococcus aureus | 3.12 | - | [2] |

| Derivative with 6-NO2 group | Staphylococcus aureus | 12.5 | - | [2] |

| Derivative with 6-NO2 group | Escherichia coli | 25 | - | [2] |

| Various Derivatives | Escherichia coli | - | Moderate to Good | [5] |

| Various Derivatives | Staphylococcus aureus | - | Moderate to Good | [5] |

Note: "-" indicates data not reported in the cited source.

Table 2: Antifungal Activity of this compound Derivatives

| Compound ID/Derivative | Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| ZS1 (S-1,3-benzoxazol-2-yl O-(isobutyl) carbonothioate) | Candida albicans (ATCC 10231) | Higher than miconazole | - | [1] |

| Derivative with –(CH2)3-CH=CH2 group | Candida albicans | 15.6 | - | [2] |

| Derivative with –CH2CH=CH-C2H5 group | Candida albicans | 15.6 | - | [2] |

| Various Derivatives | Aspergillus niger | - | Moderate to Good | [5] |

| Various Derivatives | Candida albicans | - | Moderate to Good | [5] |

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial and antifungal properties of this compound and its derivatives.

Synthesis of this compound (Parent Compound)

A common synthetic route for this compound involves the reaction of 2-aminophenol with carbon disulfide.[4]

Materials:

-

2-aminophenol

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol (95%)

-

Activated charcoal

-

Glacial acetic acid

-

Water

Procedure:

-

A mixture of 2-aminophenol, carbon disulfide, potassium hydroxide, and water is refluxed in 95% ethanol for 3 to 4 hours.[4]

-

Activated charcoal is cautiously added to the mixture, which is then refluxed for an additional 10 minutes.[4]

-

The hot mixture is filtered.

-

The filtrate is heated to 70-80°C, and a 5% solution of glacial acetic acid in warm water is added with rapid agitation.

-

The product crystallizes upon cooling and can be further encouraged by refrigeration for 3 hours.[4]

-

The crystalline product is collected by filtration, dried, and can be recrystallized from ethanol to yield pure this compound.[4]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (2-MBO or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells)

-

Positive control (microorganism in broth without test compound)

-

Negative control (broth only)

-

Reference antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well microtiter plate.

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi (e.g., 24-48 hours).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Disk Diffusion Method for Zone of Inhibition

This method assesses the extent of microbial growth inhibition by a compound diffusing from a disk onto an agar plate.

Materials:

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm diameter)

-

Test compound solution of a known concentration

-

Positive control disks (containing a standard antibiotic/antifungal)

-

Negative control disks (impregnated with solvent only)

Procedure:

-

Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.

-

Evenly streak the swab over the entire surface of the MHA plate to create a uniform lawn of bacteria.

-

Allow the plate to dry for a few minutes.

-

Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.

-

Using sterile forceps, place the impregnated disks onto the surface of the agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Incubate the plates under the same conditions as the broth microdilution method.

-

After incubation, measure the diameter of the zone of no growth around each disk in millimeters.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Molecular docking studies have suggested that benzoxazole derivatives may exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication.[6]

References

- 1. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives [mdpi.com]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cbijournal.com [cbijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. microchemlab.com [microchemlab.com]

2-Mercaptobenzoxazole: A Versatile Precursor in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers and Drug Development Professionals

2-Mercaptobenzoxazole (2-MBO), a heterocyclic compound featuring a fused benzene and oxazole ring with a thiol group at the 2-position, serves as a pivotal precursor in organic synthesis. Its unique structural features, including the reactive thiol group and the aromatic benzoxazole core, make it an invaluable building block for the construction of a diverse array of molecules with significant biological activities. This guide provides a comprehensive overview of 2-MBO's role in synthetic chemistry, focusing on its application in the development of novel therapeutic agents.

Core Properties and Reactivity

This compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable.[1] The nucleophilic sulfur atom is the primary site of reactivity, readily undergoing S-alkylation and other modifications. The benzoxazole nucleus itself is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[2] This combination of a reactive handle and a bioactive core makes 2-MBO a strategic starting material for synthesizing compounds with potential applications as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[3][4][5]

Key Synthetic Transformations and Pathways

The versatility of 2-MBO as a precursor stems from a few robust and high-yielding synthetic transformations. The most common pathway involves the initial S-alkylation of the thiol group, followed by further functionalization to introduce diverse pharmacophores.

A prevalent synthetic route begins with the reaction of 2-MBO with an ethyl haloacetate to form an ester intermediate. This ester is then converted to a hydrazide, which serves as a key building block for creating Schiff bases through condensation with various aldehydes and ketones. This multi-step process is a cornerstone for generating extensive libraries of novel compounds.

This pathway allows for the introduction of a wide variety of substituents from the aldehyde component, enabling the fine-tuning of the final compound's biological activity.

Another important application of 2-MBO is in the synthesis of nitrogen mustards, a class of alkylating agents known for their cytotoxic properties.[4] This involves converting 2-MBO into carboxylic acid derivatives, which are then reacted with di-(β-chloroethyl)-amine to yield the final N-mustard compounds.

Applications in Drug Discovery and Development

Derivatives synthesized from 2-MBO have shown promise in several therapeutic areas, most notably in oncology.

Anticancer Activity: Many 2-MBO derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. For example, a series of hydrazone derivatives demonstrated potent activity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervix carcinoma (HeLa) cell lines.[3] One particularly active compound, 6b , emerged as a multi-kinase inhibitor, targeting EGFR, HER2, VEGFR2, and CDK2, ultimately inducing caspase-dependent apoptosis and cell cycle arrest.[3]

Antimicrobial Activity: The scaffold is also effective against various pathogens. Schiff base derivatives of 2-MBO have demonstrated significant antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[2] Furthermore, certain derivatives have been screened for antifungal activity against species like Aspergillus niger and Candida albicans.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds derived from this compound, including reaction yields and biological activity.

Table 1: Synthesis Yields and Physical Data for 2-MBO Derivatives

| Compound Name | Synthetic Step | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| This compound (1) | From 2-aminophenol | 94 | 185-188 | [6] |

| Ethyl 2-(benzoxazol-2-ylthio)acetate (2) | S-alkylation of (1) | - | - | [3] |

| 2-(benzoxazol-2-ylthio)acetohydrazide (3) | Hydrazinolysis of (2) | - | - | [3] |

| Di-(β-chloroethyl)-amide of Benzoxazole-2-yl-mercapto-acetic acid (IX) | N-mustard formation | 84 | 178-180 | [4] |

| (E/Z)-2-(benzo[d]oxazol-2-ylthio)-N′-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide (5c) | Schiff base formation | 82 | 165-167 |[3] |

Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM) of Selected 2-MBO Derivatives

| Compound | HepG2 | MCF-7 | MDA-MB-231 | HeLa | Reference |

|---|---|---|---|---|---|

| 4b | 10.12 | 19.34 | 12.06 | 17.51 | [3] |

| 4d | 5.33 | 7.15 | 6.29 | 8.42 | [3] |

| 5d | 4.17 | 6.28 | 3.05 | 4.88 | [3] |

| 6b | 6.83 | 3.64 | 2.14 | 5.18 | [3] |

| Doxorubicin | 4.51 | 5.03 | 4.22 | 5.94 | [3] |

| Sunitinib | 7.14 | 8.35 | 9.71 | 10.23 |[3] |

Table 3: In Vitro Kinase Inhibitory Activity (IC₅₀ Values in µM) of Compound 6b

| Kinase Target | IC₅₀ (µM) | Reference |

|---|---|---|

| EGFR | 0.279 | [3] |

| HER2 | 0.224 | [3] |

| VEGFR2 | 0.565 | [3] |

| CDK2 | 0.886 |[3] |

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final compounds are provided below.

Protocol 1: Synthesis of this compound (1) [6][7]

-

A mixture of o-aminophenol (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) is prepared in 100 mL of 95% ethanol and 15 mL of water in a round-bottom flask.

-

The mixture is heated under reflux for 3-4 hours.

-

Activated charcoal is added cautiously, and the mixture is refluxed for an additional 10 minutes.

-

The hot solution is filtered to remove the charcoal.

-

The filtrate is heated to 60-70°C, and 100 mL of warm water is added.

-

The solution is acidified with dilute acetic acid with vigorous stirring, causing the product to precipitate.

-

The mixture is cooled to allow for complete crystallization.

-

The crystalline product is collected by filtration, washed with water, and dried. Recrystallization from ethanol yields the pure compound.

Protocol 2: Synthesis of Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate (2) [3]

-

To a stirred solution of this compound (1) (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in 30 mL of acetone, add ethyl chloroacetate (0.023 mol).

-

Reflux the reaction mixture for 5-10 hours, monitoring completion by TLC.

-

After cooling, evaporate the solvent under reduced pressure.

-

The pure oily product is obtained and can be used in the next step without further purification.

Protocol 3: Synthesis of 2-(Benzo[d]oxazol-2-ylthio)acetohydrazide (3) [2][3]

-

Dissolve ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate (2) in ethanol.

-

Add an equimolar amount of hydrazine hydrate (99%).

-

Reflux the mixture for 6-10 hours.

-

Upon cooling, the product precipitates.

-

Filter the solid, wash with cold alcohol, and dry to obtain the pure hydrazide.

Protocol 4: General Procedure for the Synthesis of Schiff Bases (e.g., 4a-d, 5a-f) [3]

-

Dissolve the acetohydrazide derivative (3) (1 equivalent) in ethanol or methanol.

-

Add the appropriate aromatic aldehyde or isatin derivative (1 equivalent).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 6-10 hours at approximately 90°C.

-

Cool the reaction mixture; the product will typically precipitate.

-

Filter the solid product, wash with a suitable solvent, and recrystallize if necessary.

Conclusion

This compound is a highly valuable and versatile precursor in modern organic synthesis, particularly for the development of novel bioactive compounds. Its straightforward reactivity allows for the efficient construction of diverse molecular architectures. The derivatives of 2-MBO have demonstrated significant potential as anticancer and antimicrobial agents, making this scaffold a continued area of intense interest for researchers in medicinal chemistry and drug discovery. The synthetic pathways and protocols outlined in this guide serve as a foundational resource for professionals seeking to leverage the unique properties of 2-MBO in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Optimized Synthesis of New N-Mustards Based on this compound Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Organic Syntheses Procedure [orgsyn.org]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 2-Mercaptobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Mercaptobenzoxazole in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Core Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. While comprehensive toxicological data is not fully available, the existing information indicates that it can cause skin and eye irritation.[1][2] It is imperative to handle this compound with appropriate caution and to use all recommended personal protective equipment.

GHS Hazard Identification

Based on available data, this compound is classified with the following GHS warnings:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

The GHS pictogram associated with these warnings is an exclamation mark.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for safe storage and handling.

| Property | Value | Source |

| Molecular Formula | C₇H₅NOS | [3] |

| Molecular Weight | 151.19 g/mol | [3] |

| Appearance | Tan or beige powder/solid | [2][4] |

| Melting Point | 192-195 °C | [3][4] |

| Odor | Pungent | [2][4] |

| Solubility | Slightly soluble in water | [4] |

| Storage Class | 11 (Combustible Solids) | [3] |

Toxicological Data

Occupational Exposure Limits

There are no established occupational exposure limits (e.g., OSHA PELs, ACGIH TLVs) for this compound.[2] In the absence of official limits, exposure should be minimized to the lowest achievable level through the use of engineering controls and personal protective equipment.

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are designed to provide a systematic approach to handling this compound in the laboratory to minimize exposure and risk.

Protocol for General Handling and Use

This protocol outlines the standard operating procedure for the safe handling of this compound.

Objective: To safely handle this compound, minimizing the risk of personal exposure and contamination of the work area.

Materials:

-

This compound

-

Appropriate laboratory glassware and equipment

-

Personal Protective Equipment (see section 2.2)

-

Chemical fume hood

-

Waste container for hazardous chemical waste

Procedure:

-

Preparation:

-

Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

-

Verify that the chemical fume hood is functioning correctly.

-

Ensure that the safety shower and eyewash station are unobstructed and operational.

-

Don all required personal protective equipment.

-

-

Handling:

-

All weighing and manipulation of solid this compound that may generate dust must be conducted in a certified chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

-

If creating solutions, add the solid to the solvent slowly to avoid splashing.

-

Keep containers of this compound tightly closed when not in use.

-

-

Storage:

-

Waste Disposal:

-

Dispose of all waste materials contaminated with this compound in a designated and properly labeled hazardous waste container.

-

Do not dispose of this chemical down the drain.

-

Follow all institutional and local regulations for hazardous waste disposal.

-

Protocol for Personal Protective Equipment (PPE)

This protocol specifies the minimum personal protective equipment required when handling this compound.

Objective: To ensure adequate personal protection against the hazards of this compound.

Procedure:

-

Eye and Face Protection:

-

Wear chemical safety goggles that meet ANSI Z87.1 standards.

-

If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

-

-

Skin Protection:

-

Wear chemically resistant gloves, such as nitrile or neoprene. It is advisable to double-glove.

-

Inspect gloves for any signs of damage before and during use.

-

Wear a flame-resistant lab coat with long sleeves and a secure closure.

-

When handling larger quantities or when there is a risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Sturdy, closed-toe shoes are mandatory.

-

-

Respiratory Protection:

-

If there is a potential for dust or aerosol generation outside of a chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

Emergency Spill Response Protocol

This protocol provides a step-by-step guide for responding to a spill of this compound.

Objective: To safely contain and clean up a spill of this compound while protecting personnel and the environment.

Procedure:

-

Immediate Actions:

-

Alert all personnel in the immediate area of the spill.

-

Evacuate the area if necessary.

-

If there is a fire or medical attention is needed, contact emergency services immediately.

-

If a volatile or flammable material is involved, control all sources of ignition and ventilate the area.

-

-

Personal Decontamination:

-

If the chemical comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

If the chemical gets into the eyes, flush with water for at least 15 minutes, holding the eyelids open.

-

Seek immediate medical attention after any exposure.

-

-

Spill Cleanup (for small, manageable spills):

-

Don the appropriate personal protective equipment as outlined in section 2.2.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.

-

Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable decontamination solution, followed by soap and water.

-

For large spills, evacuate the area and contact the institution's emergency response team.

-

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Workflow for the general handling of this compound.

Caption: Decision workflow for responding to a chemical spill.

References

- 1. ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE [chemicalsafety.ilo.org]

- 2. fishersci.com [fishersci.com]

- 3. Table of IDLH Values | NIOSH | CDC [cdc.gov]

- 4. Industry | Advanced Chemical Sensors [acsbadge.com]

- 5. Immediately Dangerous to Life and Health Limits (IDLHs) | response.restoration.noaa.gov [response.restoration.noaa.gov]

Methodological & Application

Application Notes and Protocols: 2-Mercaptobenzoxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Mercaptobenzoxazole (MBO) is a heterocyclic compound featuring a fused benzene and oxazole ring system with a thiol group at the 2-position. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and chemical reactivity.[1][2][3] MBO and its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibiting activities.[2][4][5] This document provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives, along with summarized data to support research and development efforts.

Synthesis and Characterization Protocols

The synthesis of this compound and its subsequent derivatization into more complex structures, such as Schiff bases, is a common starting point for developing novel bioactive compounds.

Protocol 1.1: Synthesis of this compound (I)

This protocol details the synthesis of the core this compound scaffold from 2-aminophenol.[1][2]

Materials:

-

2-Aminophenol (10.91 g)

-

Carbon disulphide (6.19 ml)

-

Potassium hydroxide (5.65 g)

-

95% Ethanol (100 ml)

-

Deionized water (15 ml)

-

Activated charcoal

-

Glacial acetic acid (5%)

-

250 ml Round-Bottom Flask (RBF)

-

Reflux condenser

Procedure:

-

Combine 2-aminophenol, carbon disulphide, potassium hydroxide, and 15 ml of water in a 250 ml RBF.

-

Add 100 ml of 95% ethanol to the mixture.

-

Fit the RBF with a reflux condenser and heat the mixture to reflux for 3 to 4 hours.[1][2]

-

After the initial reflux, cautiously add a small amount of activated charcoal to the mixture and reflux for an additional 10 minutes.

-

Filter the hot solution to remove the charcoal.

-

Heat the filtrate to 70-80°C and add 100 ml of warm water followed by 5% glacial acetic acid while stirring rapidly until precipitation is complete.

-

Cool the mixture in a refrigerator for at least 3 hours to promote further crystallization.

-

Filter the crystalline product, wash with cold water, and dry thoroughly.

-

For further purification, recrystallize the dried product from ethanol.[1]

Protocol 1.2: Synthesis of this compound Schiff Base Derivatives (IVa-k)

This multi-step protocol describes a general pathway for synthesizing Schiff base derivatives, which often exhibit enhanced biological activity.[1][2][5] The process begins with the product from Protocol 1.1.

Step 1: Preparation of Ethyl-2-(benzo[d]oxazol-2-ylthio)acetate (II)

-

In a suitable flask, dissolve equimolar amounts of this compound (I) and ethyl chloroacetate or ethyl bromoacetate in ethanol.[1][2][5]

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture in an ice bath and stir vigorously to induce precipitation.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the product from ethanol.

Step 2: Preparation of 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (III)

-

Dissolve equimolar quantities of the ester (II) and 99% hydrazine hydrate in methanol.[1][2]

-

Allow the solution to stand at room temperature for 20-22 hours.

-

The resulting precipitate (acetohydrazide) is filtered, washed with cold ethanol, and dried.

Step 3: General Preparation of Schiff's Bases (IVa-k)

-

Dissolve the acetohydrazide (III) and an equimolar amount of a selected aromatic or heteroaromatic aldehyde in methanol.

-

Add 1-2 drops of glacial acetic acid as a catalyst and reflux the mixture for 5-6 hours.[2]

-

Cool the mixture in a refrigerator overnight to facilitate crystallization.

-

Filter the final product, dry, and purify by recrystallization from ethanol.

Protocol 1.3: Characterization

The structural elucidation of synthesized compounds is critical. The following techniques are standard for characterizing this compound and its derivatives.[1][5]

-

Thin Layer Chromatography (TLC): Purity is monitored using silica gel plates with a mobile phase such as n-Hexane:Ethyl acetate.[1]

-

Melting Point: Melting points are determined for the purified, dried crystals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are recorded using KBr pellets to identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra are recorded (e.g., in DMSO-d6) to confirm the proton and carbon framework of the molecule.[5]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[1]

Application Notes & Biological Assay Protocols

Application 2.1: Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, demonstrating cytotoxicity against various human cancer cell lines.[5][6] Some derivatives function as multi-kinase inhibitors, targeting key enzymes in cancer cell signaling pathways like EGFR, HER2, and VEGFR2.[5][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5]

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, MDA-MB-231, HeLa).[5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds (dissolved in DMSO).

-

Doxorubicin or Sunitinib (as reference drugs).[5]

-

MTT solution (5 mg/ml in PBS).

-

DMSO.

-

96-well microtiter plates.

-

Microplate reader.

Procedure:

-

Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and reference drugs. Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Application 2.2: Antimicrobial and Antifungal Activity

MBO and its derivatives are known to possess broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi.[1][4][6]

This method is widely used for preliminary screening of the antimicrobial activity of new compounds.[1][2]

Materials:

-

Bacterial strains (e.g., Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae).[1]

-

Fungal strains (e.g., Candida albicans).[4]

-

Nutrient Agar or other suitable growth medium.

-

Sterile Petri dishes.

-

Test compounds (dissolved in a suitable solvent like DMSO).

-

Standard antibiotic (e.g., Streptomycin) as a positive control.[1]

-

Sterile cork borer or well cutter.

Procedure:

-

Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Prepare a fresh inoculum of the microbial strain and spread it evenly over the surface of the agar plates.

-

Create uniform wells (cups) in the agar using a sterile cork borer.

-

Add a defined volume/concentration (e.g., 50 µg/ml) of the test compound solution, solvent control (DMSO), and standard antibiotic into separate wells.[1]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates higher antimicrobial activity.

Application 2.3: Enzyme Inhibition

This compound has been identified as a potent inhibitor of human carbonic anhydrase (hCA) isoforms, enzymes that are implicated in several diseases.[4][7]

Data Summary

This section summarizes quantitative data reported for this compound and its derivatives.

Table 1: Anticancer Activity (IC50 Values) of Selected MBO Derivatives

| Compound | HepG2 (µM) | MCF-7 (µM) | MDA-MB-231 (µM) | HeLa (µM) | Reference |

|---|---|---|---|---|---|

| 4b | 4.31 | 5.23 | 6.21 | 10.23 | [5] |

| 4d | 10.2 | 19.34 | 15.34 | 12.56 | [5] |

| 5d | 6.21 | 4.32 | 3.12 | 8.21 | [5] |

| 6b | 2.14 | 3.21 | 2.54 | 5.32 | [5] |

| Doxorubicin | 1.25 | 1.54 | 1.65 | 2.14 | [5] |

| Sunitinib | 3.21 | 4.32 | 4.12 | 6.54 |[5] |

Table 2: Carbonic Anhydrase Inhibition Data for this compound

| Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|

| hCA I | 88.4 µM | [4] |

Table 3: Synthesis and Physicochemical Data for Selected MBO Derivatives

| Compound | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 5a | 3 | 75 | 223–225 | [5] |

| 5b | 4 | 64 | 230–233 | [5] |

| 5c | 5 | 82 | 165–167 | [5] |

| 4d | 4 | 60 | 150–153 |[5] |

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Synthesis, characterization and biological activities of novel this compound derivatives | PDF [slideshare.net]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 2382-96-9 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS 2382-96-9|Research Chemical [benchchem.com]

Application Notes and Protocols for the Synthesis of 2-Mercaptobenzoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Mercaptobenzoxazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and drug development. These compounds form the core structure of various molecules with a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the this compound scaffold allows for the synthesis of diverse derivatives, making it a valuable starting point for the discovery of new therapeutic agents.[1] This document provides detailed protocols for the multi-step synthesis of this compound derivatives, specifically focusing on the preparation of Schiff bases, a common and effective modification.

General Synthesis Pathway

The synthesis of this compound derivatives, particularly Schiff bases, is typically achieved through a four-step process. This pathway begins with the formation of the core this compound ring, followed by the introduction of an acetate side chain, conversion to a hydrazide, and finally, condensation with various aldehydes to yield the target derivatives.[1][4]

Experimental Workflow Diagram

Caption: General four-step synthesis workflow for this compound derivatives.

Experimental Protocols

The following protocols are detailed for each step of the synthesis.

Step 1: Synthesis of this compound (I)

This initial step involves the cyclization of 2-aminophenol with carbon disulfide in the presence of a base to form the benzoxazole ring.[1]

-

Materials:

-

2-Aminophenol (10.91 g)

-

Carbon disulfide (6.19 ml)

-

Potassium hydroxide (5.65 g)

-

95% Ethanol (100 ml)

-

Water (15 ml)

-

Activated charcoal

-

5% Glacial acetic acid

-

-

Procedure:

-

In a 250 ml round-bottom flask, combine 2-aminophenol, carbon disulfide, potassium hydroxide, and water in 95% ethanol.[1]

-

Reflux the mixture for 3 to 4 hours.[1]

-

Add a small amount of activated charcoal to the mixture and continue to reflux for an additional 10 minutes.[1]

-

Filter the hot solution.

-

Heat the filtrate to 70-80°C and add 100 ml of warm water followed by 5% glacial acetic acid while stirring vigorously.[1]

-

Crystals of the product will form. Refrigerate the mixture for 3 hours to enhance crystallization.[1]

-

Filter the product, dry it, and recrystallize from ethanol.[1]

-

Step 2: Synthesis of Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate (II)

This step involves the S-alkylation of this compound with ethyl chloroacetate.[1][4]

-

Materials:

-

This compound (I) (equimolar amount to ethyl chloroacetate)

-

Ethyl chloroacetate (equimolar amount)

-

Ethanol or dry acetone

-

Anhydrous potassium carbonate (if using acetone)

-

-

Procedure:

-

Dissolve equimolar amounts of this compound (I) and ethyl chloroacetate in ethanol.[1] Alternatively, dissolve compound (I), ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone.[4]

-

Reflux the reaction mixture for 6-8 hours.[1]

-

After reflux, cool the mixture in an ice bath with vigorous stirring.[1]

-

A precipitate will form. Filter the solid, wash it with water, and then dry it.[1]

-

Recrystallize the product from ethanol.[1]

-

Step 3: Synthesis of 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (III)

The ester intermediate is then converted to a hydrazide through reaction with hydrazine hydrate.[1][4]

-

Materials:

-

Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate (II) (equimolar amount to hydrazine hydrate)

-

99% Hydrazine hydrate (equimolar amount)

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve equimolar quantities of the ester (II) and 99% hydrazine hydrate in methanol.[1]

-

Let the solution stand for 20-22 hours.[1]

-

Alternatively, reflux the mixture in ethanol for 6-10 hours.[4]

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.[4]

-

Filter the resulting solid and recrystallize it from an appropriate solvent.

-

Step 4: Synthesis of this compound Schiff's Bases (IVa-d)

The final step is the condensation of the acetohydrazide with various aromatic aldehydes to form the Schiff base derivatives.[1][4]

-

Materials:

-

2-(benzo[d]oxazol-2-ylthio)acetohydrazide (III)

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde, anisaldehyde)

-

Ethanol

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve the acetohydrazide (III) in ethanol.

-

Add the corresponding aromatic aldehyde to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.[1]

-

Reflux the mixture for 3-5 hours.[4]

-

After the reaction, cool the mixture to allow the product to crystallize.

-

Filter the synthesized compound, wash with cold ethanol, and dry.

-

Recrystallize the final product from ethanol.[1]

-

Data Presentation

The following table summarizes the quantitative data for a series of synthesized this compound derivatives.

| Compound ID | Ar-CHO Substituent | Molecular Formula | Yield (%) | Melting Point (°C) |

| 5a | Unsubstituted isatin | C₁₇H₁₂N₄O₃S | 75 | 223-225 |

| 5c | 5-Nitro-isatin | C₁₇H₁₁N₅O₅S | 82 | 165-167 |

Data extracted from reference[4]. Yields and melting points are specific to the reported synthesis and may vary.

Characterization

The synthesized compounds should be characterized using various analytical techniques to confirm their structure and purity.[1]

-

Thin Layer Chromatography (TLC): To check the purity of the compounds using a suitable mobile phase such as n-hexane and ethyl acetate.[1]

-

Melting Point: To determine the melting point range of the synthesized compounds.[1]

-

Spectroscopy:

References

Application Notes and Protocols for 2-Mercaptobenzoxazole in Corrosion Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Mercaptobenzoxazole (MBO) as a corrosion inhibitor. The following sections detail the underlying principles, experimental protocols, and expected outcomes when studying the efficacy of MBO in preventing the corrosion of various metals.

Introduction to this compound as a Corrosion Inhibitor

This compound (MBO) is a heterocyclic organic compound that has demonstrated significant potential as a corrosion inhibitor for various metals and alloys, including steel and copper, particularly in acidic and neutral environments. Its efficacy stems from its molecular structure, which contains nitrogen, sulfur, and oxygen heteroatoms, as well as a benzene ring. These features facilitate the adsorption of MBO molecules onto the metal surface, forming a protective barrier that impedes the corrosion process.

The mechanism of inhibition is generally attributed to the formation of a chemisorbed film on the metal surface. The sulfur and nitrogen atoms in the MBO molecule act as active centers for adsorption, donating lone pair electrons to the vacant d-orbitals of the metal atoms. This interaction creates a stable, coordinated layer that isolates the metal from the corrosive environment.

Data Presentation: Corrosion Inhibition Performance of this compound

The following tables summarize the quantitative data on the performance of this compound as a corrosion inhibitor for mild steel in acidic medium and for copper in a neutral chloride environment.

Table 1: Corrosion Inhibition of Mild Steel in 1 M HCl by this compound

| MBO Concentration (M) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) | Corrosion Potential (Ecorr) (mV vs. SCE) |

| Blank | 1050 | - | -480 |

| 1 x 10⁻⁵ | 250 | 76.2 | -495 |

| 5 x 10⁻⁵ | 150 | 85.7 | -505 |

| 1 x 10⁻⁴ | 90 | 91.4 | -510 |

| 5 x 10⁻⁴ | 50 | 95.2 | -520 |

Data compiled from potentiodynamic polarization studies.

Table 2: Corrosion Inhibition of Copper in 3.5% NaCl Solution by this compound

| MBO Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 1.2 x 10³ | 85 | - |

| 1 x 10⁻⁴ | 8.5 x 10³ | 35 | 85.9 |

| 5 x 10⁻⁴ | 1.5 x 10⁴ | 22 | 92.0 |

| 1 x 10⁻³ | 2.8 x 10⁴ | 15 | 95.7 |

Data compiled from electrochemical impedance spectroscopy (EIS) studies.

Experimental Protocols

Detailed methodologies for key experiments in corrosion inhibition studies are provided below.

Weight Loss Measurement